molecular formula C12H16F2N2 B13604143 1-(2,2-Difluoro-2-phenylethyl)piperazine

1-(2,2-Difluoro-2-phenylethyl)piperazine

Cat. No.: B13604143
M. Wt: 226.27 g/mol
InChI Key: AQRKBDZORUKLPS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-2-phenylethyl)piperazine is a chemical compound with the molecular formula C12H16F2N2 and a molecular weight of 226.27 g/mol It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(2,2-Difluoro-2-phenylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative. Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(2,2-Difluoro-2-phenylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines. Substitution reactions can occur at the piperazine ring or the phenylethyl group, leading to the formation of various derivatives .

Scientific Research Applications

1-(2,2-Difluoro-2-phenylethyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its interaction with biological targets and its effects on cellular pathways. Additionally, the compound can be used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The presence of the difluoro and phenylethyl groups may influence its binding affinity and selectivity towards certain receptors or enzymes. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the specific context and application .

Comparison with Similar Compounds

1-(2,2-Difluoro-2-phenylethyl)piperazine can be compared with other similar compounds, such as 1-Phenethylpiperazine and other piperazine derivatives. The presence of the difluoro group in this compound distinguishes it from other compounds, potentially enhancing its chemical stability and biological activity. Similar compounds include 1-(2-Phenylethyl)piperazine and other substituted piperazines .

Properties

Molecular Formula

C12H16F2N2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2,2-difluoro-2-phenylethyl)piperazine

InChI

InChI=1S/C12H16F2N2/c13-12(14,11-4-2-1-3-5-11)10-16-8-6-15-7-9-16/h1-5,15H,6-10H2

InChI Key

AQRKBDZORUKLPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CC=C2)(F)F

Origin of Product

United States

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